1-(4'-Methyl-6-oxo-2'-pyrrolidin-1-yl-1,6-dihydro-4,5'-bipyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
2-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound belonging to the class of diazinanes and piperazines.
Preparation Methods
The synthesis of 2-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps. One common synthetic route includes the reaction of commercially available starting materials with protected diamines to form intermediates, which are then further reacted with specific reagents to yield the target compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it suitable for use in various industrial processes, including the manufacture of specialty chemicals
Mechanism of Action
The mechanism of action of 2-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific binding interactions .
Comparison with Similar Compounds
Similar compounds include other piperazine and pyrrolidine derivatives, such as:
- 2-(4-PHENYLPIPERAZIN-1-YL)-PYRIMIDINE-5-CARBOXAMIDE
- 2-(4-ETHYLPIPERAZIN-1-YL)-4-(PHENYLAMINO)PYRAZOLO[1,5-A][1,3,5]TRIAZINE-8-CARBONITRILE These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the piperazine and pyrrolidine rings in 2-(4-ETHYLPIPERAZIN-1-YL)-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H27N7O |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H27N7O/c1-3-24-8-10-26(11-9-24)19-22-16(12-17(27)23-19)15-13-20-18(21-14(15)2)25-6-4-5-7-25/h12-13H,3-11H2,1-2H3,(H,22,23,27) |
InChI Key |
MSXKUAZBNIUZSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CN=C(N=C3C)N4CCCC4 |
Origin of Product |
United States |
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